Cas no 22366-66-1 (3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one)

3-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-one is a brominated heterocyclic compound featuring a thiopyranone scaffold, which serves as a versatile intermediate in organic synthesis. Its structure combines a sulfur-containing ring with a ketone functionality, enabling diverse reactivity for further derivatization. The bromine substituent at the 3-position enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecular architectures. This compound is particularly valuable in pharmaceutical and agrochemical research, where its scaffold can be leveraged for the development of bioactive molecules. Its well-defined reactivity and stability make it a reliable building block for synthetic applications.
3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one structure
22366-66-1 structure
商品名:3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one
CAS番号:22366-66-1
MF:C9H7BrOS
メガワット:243.120280504227
CID:2156973
PubChem ID:3641997

3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one 化学的及び物理的性質

名前と識別子

    • 3-Bromothiochroman-4-one
    • 3-Bromo-2,3-dihydro-4H-thiochromen-4-one
    • 3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one
    • EN300-1662443
    • OANMZAJUKVSPDC-UHFFFAOYSA-N
    • 3-bromothiochroman-4-one
    • AKOS024383068
    • 22366-66-1
    • 3-bromo-2,3-dihydrothiochromen-4-one
    • SCHEMBL9094355
    • CS-0006416
    • DB-252421
    • インチ: InChI=1S/C9H7BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2
    • InChIKey: OANMZAJUKVSPDC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=O)C(CS2)Br

計算された属性

  • せいみつぶんしりょう: 241.94010g/mol
  • どういたいしつりょう: 241.94010g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1662443-0.1g
3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one
22366-66-1 95%
0.1g
$317.0 2023-05-26
Enamine
EN300-1662443-10000mg
3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one
22366-66-1 95.0%
10000mg
$3929.0 2023-09-21
1PlusChem
1P00CCAV-2.5g
3-broMothiochroMan-4-one
22366-66-1 95%
2.5g
$2276.00 2023-12-18
Enamine
EN300-1662443-1000mg
3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one
22366-66-1 95.0%
1000mg
$914.0 2023-09-21
Enamine
EN300-1662443-2.5g
3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one
22366-66-1 95%
2.5g
$1791.0 2023-05-26
Enamine
EN300-1662443-5.0g
3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one
22366-66-1 95%
5g
$2650.0 2023-05-26
A2B Chem LLC
AF75015-1g
3-broMothiochroMan-4-one
22366-66-1 95%
1g
$1276.00 2024-01-01
1PlusChem
1P00CCAV-1g
3-broMothiochroMan-4-one
22366-66-1 95%
1g
$1192.00 2023-12-18
Enamine
EN300-1662443-5000mg
3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one
22366-66-1 95.0%
5000mg
$2650.0 2023-09-21
A2B Chem LLC
AF75015-2.5g
3-broMothiochroMan-4-one
22366-66-1 95%
2.5g
$2308.00 2024-01-01

3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one 関連文献

3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-oneに関する追加情報

Chemical Profile of 3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one (CAS No. 22366-66-1)

3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one, identified by the Chemical Abstracts Service number 22366-66-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiopyran class, a structural motif known for its broad spectrum of biological activities. The presence of a bromine substituent at the 3-position and a carbonyl group at the 4-position introduces unique reactivity and potential pharmacological properties, making it a valuable scaffold for drug discovery and development.

The benzothiopyran core is a fused ring system consisting of a benzene ring, a thiophene ring, and a pyran ring. This structural arrangement imparts distinct electronic and steric properties to the molecule, which can be modulated by functionalization at various positions. In particular, the 3-bromo substituent enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are commonly employed in medicinal chemistry to diversify the chemical library. The 4-one group serves as a hydrogen acceptor in hydrogen bonding interactions, influencing both the solubility and binding affinity of the compound.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one as an intermediate in the synthesis of bioactive molecules. Studies have demonstrated its utility in generating derivatives with enhanced binding affinity to target proteins involved in inflammatory pathways. For instance, modifications at the 5-position or 6-position of the benzothiopyran ring have been explored to develop novel inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation.

The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their diverse biological activities. 3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one has been investigated for its potential as an anti-inflammatory agent, with preliminary studies suggesting inhibitory effects on COX-2. Additionally, its structural framework is reminiscent of natural products such as flavonoids and xanthones, which are known for their antioxidant and anti-cancer properties. This similarity has prompted researchers to explore its derivatives as candidates for treating chronic diseases associated with oxidative stress.

In vitro assays have revealed that certain derivatives of 3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one exhibit inhibitory activity against kinases involved in cancer progression. The bromine atom at the 3-position allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups that can modulate enzyme activity. Such modifications have led to the discovery of novel small-molecule inhibitors with improved selectivity and reduced toxicity compared to existing therapeutic agents.

The synthesis of 3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves cyclization reactions starting from readily available precursors such as thiourea derivatives and β-keto esters. The bromination step is commonly performed using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity. Advances in green chemistry have also led to the development of more sustainable synthetic routes, including solvent-free reactions and catalytic methods that minimize waste generation.

From a medicinal chemistry perspective, the versatility of 3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one lies in its ability to serve as a modular scaffold for drug design. By strategically introducing different functional groups or appending pharmacophores at various positions on the benzothiopyran core, chemists can fine-tune physicochemical properties such as lipophilicity, solubility, and metabolic stability. This flexibility has been exploited in high-throughput screening campaigns to identify lead compounds for further optimization.

The growing body of literature on benzothiopyran derivatives underscores their significance in modern drug discovery. Researchers are increasingly leveraging computational tools to predict biological activity and optimize molecular structures before experimental validation. This approach has accelerated the identification of promising candidates for clinical development while reducing costs associated with traditional trial-and-error methods.

In conclusion,3-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one (CAS No. 223666611) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of reactivity and biological activity makes it an attractive building block for developing novel therapeutics targeting inflammation, cancer, and other diseases characterized by dysregulated cellular signaling pathways. As synthetic methodologies continue to evolve,this compound will undoubtedly remain at forefront of medicinal chemistry innovation.

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